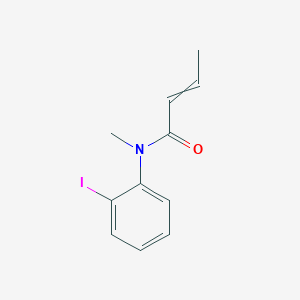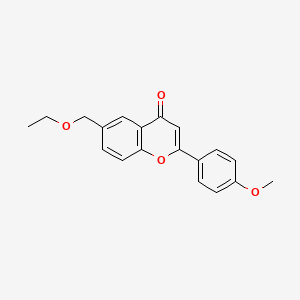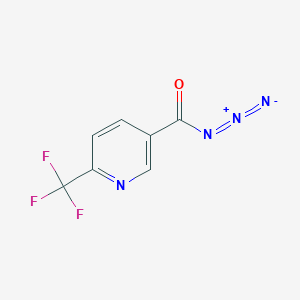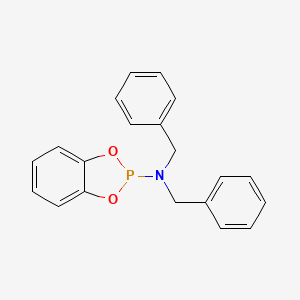![molecular formula C12H11NS B12603072 Pyridine, 4-[(2-methylphenyl)thio]- CAS No. 646511-38-8](/img/structure/B12603072.png)
Pyridine, 4-[(2-methylphenyl)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 4-[(2-methylphenyl)thio]-: is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted at the fourth position with a thioether group, which is further attached to a 2-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions:
-
Suzuki-Miyaura Coupling Reaction:
Reactants: 4-bromopyridine and 2-methylphenylboronic acid.
Catalyst: Palladium(0) catalyst.
Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran at elevated temperatures.
Mechanism: The reaction proceeds via oxidative addition, transmetalation, and reductive elimination steps to form the desired product.
-
Thioetherification Reaction:
Reactants: 4-chloropyridine and 2-methylthiophenol.
Catalyst: Copper(I) iodide.
Conditions: The reaction is conducted in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Mechanism: The reaction involves nucleophilic substitution of the chlorine atom by the thiol group, followed by deprotonation to form the thioether linkage.
Industrial Production Methods:
Industrial production methods for Pyridine, 4-[(2-methylphenyl)thio]- typically involve large-scale application of the above synthetic routes with optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
-
Oxidation:
Reagents: Hydrogen peroxide or m-chloroperbenzoic acid.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Products: Sulfoxides and sulfones.
-
Reduction:
Reagents: Lithium aluminum hydride or sodium borohydride.
Conditions: The reaction is conducted in an inert solvent like tetrahydrofuran at low temperatures.
Products: Thiols and thioethers.
-
Substitution:
Reagents: Various nucleophiles such as amines or alkoxides.
Conditions: The reaction is performed in the presence of a base in an organic solvent at elevated temperatures.
Products: Substituted pyridines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alkoxides.
Solvents: Dichloromethane, tetrahydrofuran, dimethylformamide.
Catalysts: Palladium(0), copper(I) iodide.
科学的研究の応用
Chemistry:
Organic Synthesis: Pyridine, 4-[(2-methylphenyl)thio]- is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and functionalized pyridines.
Biology:
Biochemical Studies: The compound is employed in biochemical research to study enzyme interactions and metabolic pathways involving sulfur-containing heterocycles.
Medicine:
Pharmaceutical Development: Pyridine, 4-[(2-methylphenyl)thio]- is investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. It serves as a lead compound for the development of new drugs.
Industry:
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties and stability.
作用機序
The mechanism of action of Pyridine, 4-[(2-methylphenyl)thio]- involves its interaction with specific molecular targets and pathways. The thioether group can undergo oxidation to form reactive intermediates, which may interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate enzyme activity, gene expression, and cellular signaling pathways, leading to various biological effects.
類似化合物との比較
- Pyridine, 2-[(4-methylphenyl)thio]-
- Pyridine, 2-[[(4-methylphenyl)methyl]thio]-
- Pyridine, 2-[(4-methylphenyl)thio]-
Comparison:
- Structural Differences: The position of the thioether group and the substitution pattern on the phenyl ring can significantly influence the chemical and biological properties of these compounds.
- Chemical Properties: Pyridine, 4-[(2-methylphenyl)thio]- exhibits unique reactivity due to the electronic effects of the substituents, which can affect its oxidation and reduction behavior.
- Biological Activity: The specific substitution pattern can modulate the compound’s interaction with biological targets, leading to differences in pharmacological activity and therapeutic potential.
特性
CAS番号 |
646511-38-8 |
|---|---|
分子式 |
C12H11NS |
分子量 |
201.29 g/mol |
IUPAC名 |
4-(2-methylphenyl)sulfanylpyridine |
InChI |
InChI=1S/C12H11NS/c1-10-4-2-3-5-12(10)14-11-6-8-13-9-7-11/h2-9H,1H3 |
InChIキー |
MHGYFJLYLBATHB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1SC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12602990.png)
![3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine](/img/structure/B12602998.png)
![Methyl 2-[(acetyloxy)methyl]but-2-enoate](/img/structure/B12603001.png)

![2,2'-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile)](/img/structure/B12603010.png)

![1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B12603034.png)
![Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]-](/img/structure/B12603039.png)






